molecular formula C11H20ClN3O3 B15225306 (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride

Cat. No.: B15225306
M. Wt: 277.75 g/mol
InChI Key: HZQWVXWMEVFJRJ-QRPNPIFTSA-N
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Description

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride is a complex organic compound featuring a unique imidazo[1,5-a]pyrazine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrazine core

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to streamline the production process and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.

    Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core but different ring fusion.

    Triazolopyrazines: These compounds feature a triazole ring fused to a pyrazine ring, offering different chemical properties.

Uniqueness

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride is unique due to its specific imidazo[1,5-a]pyrazine scaffold, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20ClN3O3

Molecular Weight

277.75 g/mol

IUPAC Name

3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;hydrochloride

InChI

InChI=1S/C11H19N3O3.ClH/c1-11(2,9(15)16)7-13-6-8-5-12-3-4-14(8)10(13)17;/h8,12H,3-7H2,1-2H3,(H,15,16);1H/t8-;/m0./s1

InChI Key

HZQWVXWMEVFJRJ-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(CN1C[C@@H]2CNCCN2C1=O)C(=O)O.Cl

Canonical SMILES

CC(C)(CN1CC2CNCCN2C1=O)C(=O)O.Cl

Origin of Product

United States

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